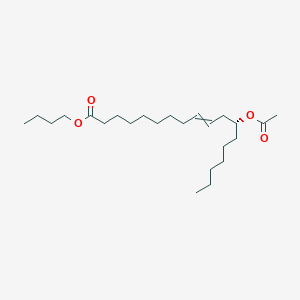![molecular formula C14H21N3O8 B12434176 [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetoxy groups and an azidoethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is first protected using acetylation to form acetoxy groups.
Introduction of Azidoethoxy Group: The protected intermediate is then reacted with 2-azidoethanol under suitable conditions to introduce the azidoethoxy group.
Final Acetylation: The final step involves acetylation of the remaining hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The acetoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Amino derivatives with the azido group reduced to an amine.
Substitution Products: Compounds with new functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis, releasing acetic acid and exposing hydroxyl groups that can further react with other molecules.
Comparaison Avec Des Composés Similaires
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate can be compared with similar compounds such as:
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl] acetate: Similar structure but with fewer acetoxy groups.
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)ethoxy] acetate: Contains an additional ethoxy group.
Propriétés
Formule moléculaire |
C14H21N3O8 |
|---|---|
Poids moléculaire |
359.33 g/mol |
Nom IUPAC |
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H21N3O8/c1-7-11(23-8(2)18)12(24-9(3)19)13(25-10(4)20)14(22-7)21-6-5-16-17-15/h7,11-14H,5-6H2,1-4H3/t7?,11-,12?,13+,14-/m1/s1 |
Clé InChI |
SWFHDHBVUMLTMW-PYCPPJMOSA-N |
SMILES isomérique |
CC1[C@H](C([C@@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




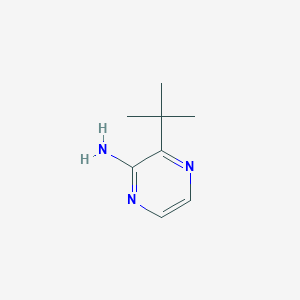
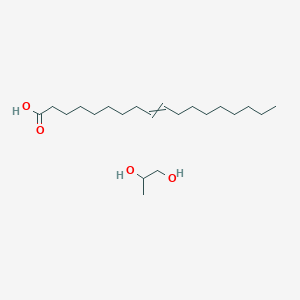
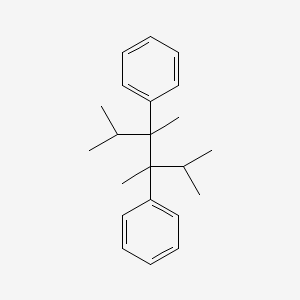
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
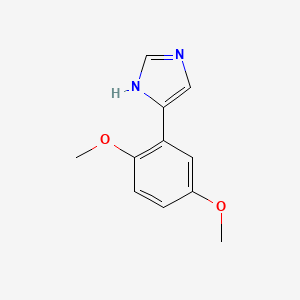

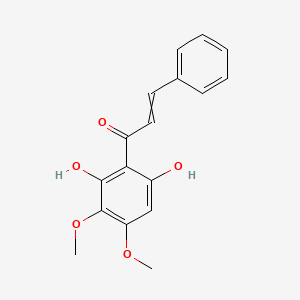
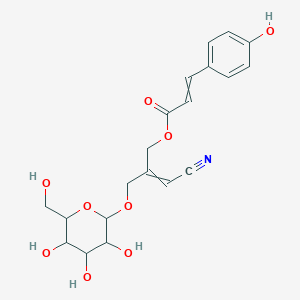
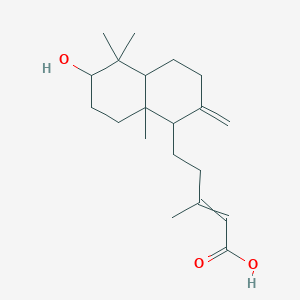
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
